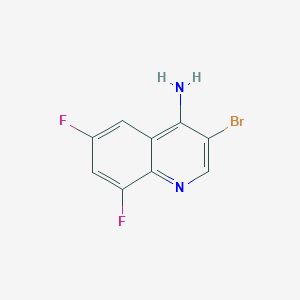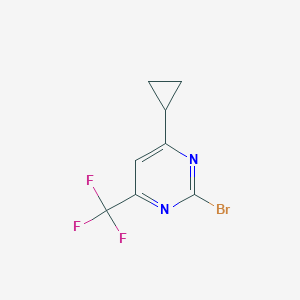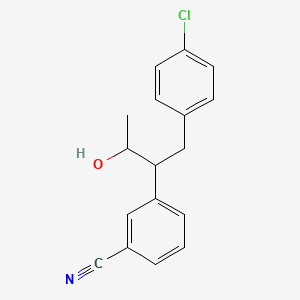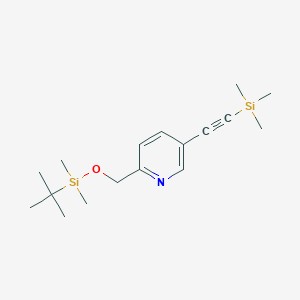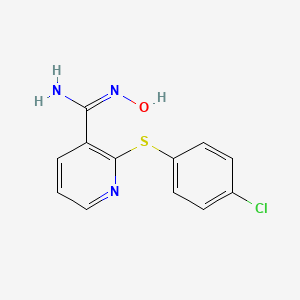
2-(4-chlorophenyl)sulfanyl-N'-hydroxypyridine-3-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide is a chemical compound with the molecular formula C12H10ClN3OS and a molecular weight of 279.75 g/mol It is known for its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a hydroxypyridine carboximidamide moiety
準備方法
The synthesis of 2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide typically involves the reaction of 4-chlorothiophenol with 2-chloronicotinonitrile in the presence of a base, followed by the addition of hydroxylamine . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
作用機序
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal biochemical pathways. The sulfanyl and hydroxypyridine groups play a crucial role in its binding affinity and specificity .
類似化合物との比較
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide can be compared with other similar compounds, such as:
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-2-carboximidamide: This compound has a similar structure but with a different position of the carboximidamide group, leading to variations in its chemical properties and biological activities.
2-(4-bromophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions with molecular targets.
2-(4-chlorophenyl)sulfanyl-N’-hydroxyquinoline-3-carboximidamide: The replacement of the pyridine ring with a quinoline ring can result in different electronic and steric effects, influencing the compound’s overall behavior.
特性
分子式 |
C12H10ClN3OS |
|---|---|
分子量 |
279.75 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanyl-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C12H10ClN3OS/c13-8-3-5-9(6-4-8)18-12-10(11(14)16-17)2-1-7-15-12/h1-7,17H,(H2,14,16) |
InChIキー |
IQHQZPHPAOPOJO-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C(=N\O)/N |
正規SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
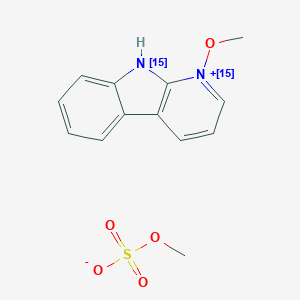
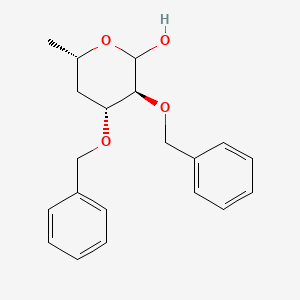
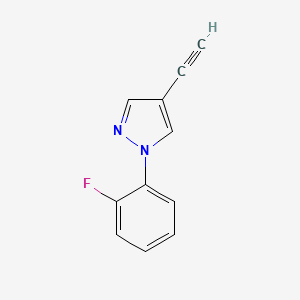
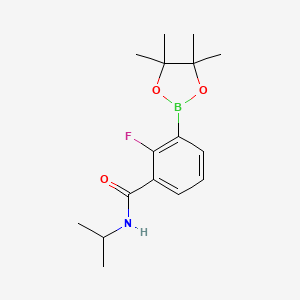


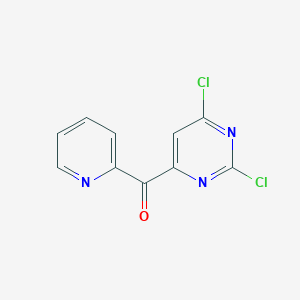
![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
